Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is a chemical compound with the molecular formula C14H18N2O4 . It belongs to the class of organic compounds known as alpha amino acids and derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 278.30 . The exact structure of this compound is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point of this compound is not specified .Scientific Research Applications
1. Marine Fungus Compounds
The compound has been identified in the context of marine fungus research. Specifically, it's related to the purification of new compounds from marine fungus Penicillium sp. These compounds have potential applications in various fields due to their unique structures and properties (Wu et al., 2010).
2. Ligand Component in Metal Complexes
Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is significant in the synthesis of ligands used in metal complexes. Its unique structure promotes lower energy electronic absorption in metal complexes, making it valuable for certain chemical applications (Zong, Zhou, & Thummel, 2008).
3. Pharmaceutical Impurity Profiling
This compound has been studied in the context of pharmaceutical impurity profiling, specifically for a glycoprotein IIb/IIIa antagonist. Understanding its impurity profile is essential for the development and safety of pharmaceutical drugs (Thomasberger, Engel, & Feige, 1999).
4. Synthesis of α-Ketoamide Derivatives
In pharmaceutical chemistry, it is used in the synthesis of α-ketoamide derivatives. These compounds have potential applications in various therapeutic areas due to their unique chemical properties (El‐Faham et al., 2013).
5. Drug Compounds Synthesis
It is integral in the synthesis of certain drug compounds, specifically the ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, which is important in several pharmaceuticals (Bunce, Lee, & Grant, 2011).
6. Antimicrobial Agent Synthesis
Its derivatives have been explored for their antimicrobial properties, suggesting its potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Safety and Hazards
The safety information for Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
ethyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-5-20-12(18)11(17)9-8-15-7-6-10(9)16-13(19)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYHAJDLOHTAAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CN=C1)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169490 | |
Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191338-94-0 | |
Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191338-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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